Butamirate Citrate

Catalog No.
S522314
CAS No.
18109-81-4
M.F
C24H37NO10
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butamirate Citrate

CAS Number

18109-81-4

Product Name

Butamirate Citrate

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C24H37NO10

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JVKMHUAWFDGPTF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Butamirate citrate; diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate; Butamiratdihydrogencitrat; Abbott 36581; HH-197; 2-(2-diethylaminoethyloxy)ethyl 2-phenylbutanoate; 2-phenylbutyric acid 2-(2-diethylaminoethyloxy)ethyl ester; 2-[2-(

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Butamirate citrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butamirate citrate (CAS: 18109-81-4) is a non-opioid, centrally acting cough suppressant widely procured for over-the-counter (OTC) respiratory formulations [1]. Chemically distinct from traditional alkaloid derivatives, it acts directly on the medullary cough center without inducing respiratory depression or dependence. As the citrate salt of a tertiary amine (pKa ~9.41), it is specifically engineered for high aqueous solubility and stability in acidic to neutral environments [2]. This physicochemical profile makes it the industry standard for manufacturing liquid dosage forms, such as syrups and oral drops, offering a high therapeutic index and a prolonged pharmacokinetic half-life compared to conventional antitussives.

Substituting butamirate citrate with its free base form or common in-class alternatives like dextromethorphan or codeine introduces severe formulation and regulatory risks [1]. The free base of butamirate is highly lipophilic, leading to phase separation and erratic dosing in aqueous syrups unless heavy co-solvents are used. Substituting with codeine triggers stringent controlled-substance regulations, requiring secure supply chains, quotas, and specialized handling that drastically inflate procurement costs. Furthermore, replacing it with dextromethorphan alters the pharmacokinetic profile, reducing the plasma half-life from ~6-13 hours to just 2-4 hours, which compromises the feasibility of extended-release or less-frequent dosing product lines [2].

Citrate Salt Optimization for Liquid Dosage Manufacturability

The formulation of liquid cough suppressants requires active ingredients that maintain homogeneity and stability in aqueous media. Butamirate citrate (pKa 9.41) provides excellent aqueous solubility and remains stable in buffered solutions at pH 3.0–5.0 [1]. In contrast, the butamirate free base is highly lipophilic and exhibits poor water solubility, making it prone to precipitation in standard syrup vehicles. Validated stability studies demonstrate that the citrate salt maintains >95% assay recovery over extended periods in aqueous formulations (e.g., 22.5 mg/5 mL syrups) without requiring high concentrations of organic co-solvents [1].

Evidence DimensionAqueous solubility and phase stability in syrups
Target Compound DataButamirate citrate (highly soluble, stable at pH 3.0-5.0)
Comparator Or BaselineButamirate free base (poorly soluble, phase separation risk)
Quantified DifferenceCitrate salt enables stable 22.5 mg/5 mL aqueous syrups without precipitation.
ConditionsAqueous liquid formulation, room temperature to accelerated ICH stability conditions.

Procuring the citrate salt is mandatory for manufacturing stable, homogenous liquid dosage forms, preventing costly batch failures due to precipitation.

Extended Plasma Half-Life for Improved Dosing Regimens

A critical differentiator for OTC respiratory products is the required dosing frequency. Butamirate citrate is rapidly absorbed and extensively bound to plasma proteins (~95-98%), resulting in a prolonged plasma elimination half-life of approximately 6 to 13 hours [1]. Its primary active metabolites, such as 2-phenylbutyric acid, also contribute to the sustained antitussive effect. In contrast, dextromethorphan, a common procurement substitute, has a much shorter half-life of 2 to 4 hours in extensive metabolizers [2]. This significant pharmacokinetic difference allows butamirate citrate to be formulated for less frequent dosing (e.g., BID or TID) compared to the standard QID dosing required for dextromethorphan.

Evidence DimensionPlasma elimination half-life
Target Compound Data~6 to 13 hours (highly protein-bound)
Comparator Or BaselineDextromethorphan (2 to 4 hours)
Quantified Difference2x to 3x longer elimination half-life for butamirate citrate.
ConditionsHuman pharmacokinetic studies, oral administration.

The extended half-life provides a competitive advantage for formulators aiming to develop sustained-release or patient-friendly, less-frequent dosing products.

Exemption from Controlled Substance Handling Burdens

Procurement of antitussive APIs is heavily influenced by regulatory classifications. Butamirate citrate exerts its central antitussive effects without binding to mu-opioid receptors or acting as an NMDA receptor antagonist [1]. Consequently, it carries zero risk of opioid-induced respiratory depression or dependence. Comparatively, codeine is a Schedule II-V controlled substance (depending on jurisdiction and formulation) requiring strict quotas, secure vaults, and rigorous audit trails, while dextromethorphan faces increasing scrutiny due to its NMDA-mediated abuse potential [2]. Procuring butamirate citrate completely bypasses these regulatory hurdles, significantly reducing supply chain overhead and compliance costs.

Evidence DimensionOpioid and NMDA receptor affinity / Regulatory burden
Target Compound DataNo mu-opioid or NMDA affinity; non-controlled status
Comparator Or BaselineCodeine (mu-opioid agonist, controlled substance) and Dextromethorphan (NMDA antagonist)
Quantified Difference100% reduction in DEA/controlled-substance compliance costs and handling restrictions.
ConditionsSupply chain logistics and regulatory classification.

Eliminating controlled substance protocols drastically reduces procurement overhead, storage costs, and time-to-market for OTC manufacturers.

High Chromatographic Resolution for Streamlined Batch Release

Efficient quality control requires robust analytical methods that can separate the API from excipients and degradation products. Validated stability-indicating RP-HPLC methods for butamirate citrate (e.g., using a cyanopropyl column at pH 3.0) demonstrate a resolution factor (Rs) greater than 2.0 between the intact drug and common syrup preservatives like benzoic acid, as well as its primary stress-induced degradation products [1]. In contrast, poorly optimized salts or generic antitussive mixtures often suffer from co-elution with syrup excipients, requiring complex, time-consuming sample extraction procedures prior to injection.

Evidence DimensionHPLC resolution factor (Rs) from degradants/excipients
Target Compound DataRs > 2.0 (baseline separation)
Comparator Or BaselineGeneric antitussive mixtures prone to excipient co-elution
Quantified DifferenceGuaranteed baseline separation eliminates the need for complex pre-analysis extractions.
ConditionsStability-indicating RP-HPLC, forced degradation (acid/alkali/oxidative stress).

High analytical processability streamlines ICH stability testing and routine batch release, lowering QC laboratory labor and overhead.

OTC Liquid Cough Suppressants (Syrups and Drops)

Leveraging its high aqueous solubility and stability at mildly acidic pH (pH 3.0-5.0), butamirate citrate is the optimal API for manufacturing homogenous, long shelf-life pediatric and adult cough syrups [1]. It avoids the phase separation issues associated with lipophilic free bases.

Sustained-Release Solid Dosage Forms

Utilizing its extended plasma half-life (6-13 hours) and high protein binding, this compound is ideal for developing sustained-release tablets that improve patient compliance through reduced dosing frequency (e.g., BID instead of QID) [2].

Non-Controlled Respiratory Formulations

For manufacturers looking to avoid the regulatory overhead, secure storage requirements, and supply chain bottlenecks associated with opioid-based APIs like codeine, butamirate citrate provides a highly effective, non-narcotic alternative that simplifies procurement and distribution [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

499.24174638 Da

Monoisotopic Mass

499.24174638 Da

Heavy Atom Count

35

Appearance

White Solid

Melting Point

66-68°C

UNII

67HP51L98R

Other CAS

18109-81-4

Wikipedia

Butamirate citrate

Dates

Last modified: 08-15-2023

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